1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Description
1-(2,3-Dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a synthetic urea derivative featuring a 2,3-dimethoxyphenyl group linked via a urea bridge to a 3-methyl-1,2-oxazole-substituted ethyl chain. The compound’s structure combines aromatic methoxy groups, a urea moiety, and a heterocyclic oxazole ring, which are common pharmacophores in medicinal chemistry. The urea group may facilitate hydrogen bonding, while the oxazole ring contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10-9-11(22-18-10)7-8-16-15(19)17-12-5-4-6-13(20-2)14(12)21-3/h4-6,9H,7-8H2,1-3H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNSJAVZTAIPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
MZO-2 (Ethyl N-(4-{[(2,4-Dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate)
- Structural Features :
- Phenyl Substituents : 2,4-Dimethoxy (vs. 2,3-dimethoxy in the target compound).
- Oxazole Substituent : 3-Methyl (shared with the target compound).
- Functional Groups : Ethanimidate and carbamoyl groups (vs. urea in the target).
- Biological Activity :
- Key Differences :
- The 2,4-dimethoxy configuration in MZO-2 may alter receptor selectivity compared to the 2,3-dimethoxy arrangement in the target compound.
- The absence of a urea bridge in MZO-2 suggests divergent mechanisms of action.
M100907 (α-(2,3-Dimethoxyphenyl)-1-[2-(4-Fluorophenylethyl)]-4-piperidinemethanol)
- Structural Features: Phenyl Substituents: 2,3-Dimethoxy (shared with the target compound). Core Structure: Piperidine methanol (vs. urea and oxazole in the target).
- Biological Activity :
- Key Differences: Replacement of the urea-oxazole chain with a piperidine-fluorophenyl group likely enhances CNS penetration, making M100907 suitable for neuropsychiatric applications.
2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate
- Structural Features :
- Phenyl Substituents : 3,4-Dimethoxy (vs. 2,3-dimethoxy in the target).
- Functional Groups : Carbamoyl and ammonium chloride (vs. urea and oxazole).
- Synthetic Context: Intermediate in isoquinoline alkaloid synthesis, highlighting the role of methoxy groups in directing synthetic pathways .
- Key Differences :
- 3,4-Dimethoxy substitution is common in natural alkaloids (e.g., papaverine), whereas 2,3-dimethoxy is more prevalent in synthetic ligands.
Structural and Functional Analysis Table
Research Implications and Gaps
- Methoxy Positional Effects: The 2,3-dimethoxy configuration in the target compound and M100907 may favor interactions with aromatic amino acid residues in receptors (e.g., serotonin receptors), whereas 2,4- or 3,4-dimethoxy groups (as in MZO-2 and ) could alter binding kinetics .
- Oxazole Contributions : The 3-methyl-1,2-oxazole moiety in the target compound and MZO-2 may improve metabolic stability compared to piperidine or alkyl chains in other analogs.
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H20N4O3
- Molecular Weight : 316.36 g/mol
- IUPAC Name : this compound
- SMILES Representation : COC1=C(C=CC(=C1OC)C(=O)NCCN=C(N)N)C(=O)N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The urea moiety facilitates hydrogen bonding and hydrophobic interactions with target proteins, potentially modulating enzymatic activities and receptor functions. Specific pathways affected include:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit c-Jun N-terminal kinases (JNKs), which are implicated in various diseases including cancer and neurodegenerative disorders .
- Apoptosis Induction : Studies indicate that derivatives of oxazole compounds can induce apoptosis in cancer cell lines through pathways involving p53 activation and caspase cleavage .
Anticancer Activity
Research has demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 pathway |
| U937 (Leukemia) | 8.50 | Caspase activation leading to cell death |
| PANC-1 (Pancreatic Cancer) | 12.00 | Inhibition of growth via cell cycle arrest |
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although detailed data on specific MIC values remain scarce.
Case Studies
- Study on MCF-7 Cells :
- Oxazole Derivative Research :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
